Ves-pofp
Description
Ves-pofp, identified by CAS No. 1046861-20-4, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a bromo-chloro-substituted aromatic ring linked to a boronic acid group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura catalysis. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL in aqueous media
- Bioavailability Score: 0.55 (moderate)
- Synthetic Accessibility: 2.07 (indicating straightforward synthesis)
The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its applications span pharmaceutical intermediates and coordination chemistry, where its boronic acid group enables precise metal-ligand interactions .
Properties
Molecular Formula |
C39H53F5O5 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
4-O-(2,3,4,5,6-pentafluorophenyl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3 |
InChI Key |
XPAGHZQBPKWIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origin of Product |
United States |
Preparation Methods
VES-POFP is synthesized through a series of chemical reactions involving the coupling of PEG chains with specific functional groups. The synthetic route typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, followed by the addition of amine-containing compounds to form the desired PEG-based linker . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
VES-POFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the linker, making it more suitable for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VES-POFP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs to study protein degradation pathways.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Utilized in drug discovery and development to create targeted therapies for diseases such as cancer.
Mechanism of Action
VES-POFP functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases that recognize the target protein.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Property | This compound (C₆H₅BBrClO₂) | Compound A (C₆H₅BBrClO₂) | Compound B (C₆H₄BBrCl₂O₂) |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 269.72 g/mol |
| Substituents | Br, Cl, B(OH)₂ | Br, Cl, B(OH)₂ | Br, 2Cl, B(OH)₂ |
| Log Po/w (XLOGP3) | 2.15 | 2.18 | 2.87 |
| Solubility (ESOL) | 0.24 mg/mL | 0.21 mg/mL | 0.15 mg/mL |
| Bioavailability | Moderate (0.55) | Moderate (0.53) | Low (0.48) |
| Synthetic Accessibility | 2.07 | 2.10 | 2.30 |
Key Differences and Implications:
Substituent Effects:
- Compound B’s additional chlorine atom increases molecular weight and hydrophobicity (higher Log P), reducing aqueous solubility compared to this compound . This makes this compound more suitable for reactions requiring polar solvents.
- Compound A’s substituent pattern is nearly identical to this compound, but slight differences in ring substitution (meta vs. para positions) may alter reactivity in catalytic systems .
Catalytic Utility:
- This compound’s balanced Log P (2.15) and moderate solubility enhance its efficacy in Suzuki-Miyaura reactions, where ligand solubility and metal coordination are critical .
- Compound B’s higher Log P (2.87) may limit its use in aqueous-phase catalysis but improve stability in organic solvents.
Pharmacokinetic Profiles: this compound and Compound A exhibit similar bioavailability scores, suggesting comparable membrane permeability.
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